Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the cyclization of diacylhydrazides using a source of sulfur such as phosphorus pentasulfide or Lawesson’s reagent . Another method involves the ring closure of appropriate tricarbonyl precursors using Lawesson’s reagent . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis and solvent-free conditions, are being explored to develop more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its stability and interaction with biological targets compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-11-8(15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
GPCQBJLAAQZTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CCCC2 |
Origin of Product |
United States |
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